beta-Neoendorfin

Descripción general

Descripción

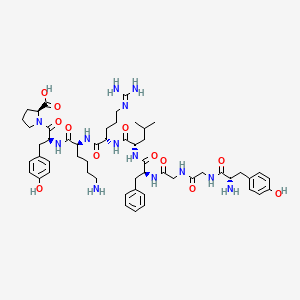

Beta-Neoendorphin is an endogenous opioid peptide with a nonapeptide structure and the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro (YGGFLRKYP) .

Synthesis Analysis

Beta-Endorphins are produced primarily by both the anterior lobe of the pituitary gland and in pro-opiomelanocortin (POMC) cells primarily located in the hypothalamus . Beta-Endorphin and other cleavage products are produced in the multistage processing of POMC primarily involving prohormone convertases (PC) 1 and 2. PC-1 cleaves POMC into adrenocorticotrophic hormone biosynthetic intermediate and β-lipotropic hormone. PC-2 cleaves β-lipotropic hormone into β-endorphin and γ-lipotropic hormone .Molecular Structure Analysis

The secondary chemical shift analysis revealed that the β-endorphin peptide adopts three β-strands in its fibril state .Chemical Reactions Analysis

The endorphin family includes β-endorphin, α-neoendorphin, enkephalins, and dynorphins. β-Endorphins exert an analgesic effect that is more potent than morphine, and act primarily on the mu family of opioid receptors .Aplicaciones Científicas De Investigación

Consumo de Alimentos y Comportamiento de Atracón

beta-Neoendorfin ha sido estudiada por su papel en el consumo de alimentos y el comportamiento de atracón. La investigación sugiere que, aunque la beta-endorfina puede no estar directamente involucrada en la alimentación asociada al hambre, podría desempeñar un papel moderado en la mediación de la alimentación impulsada por la palatabilidad. Esto es particularmente relevante en el contexto de la privación de alimentos y el atracón posterior, que son problemas importantes de salud pública .

Curación de Heridas en Dermatología

En el campo de la dermatología, this compound ha demostrado ser prometedora en la mejora de la cicatrización de heridas. Los estudios indican que this compound puede acelerar la reparación de heridas al promover la migración celular en los queratinocitos a través de la activación de las vías de señalización de la proteína quinasa activada por mitógeno (MAPK)/Erk1/2. Esto sugiere una posible estrategia terapéutica para promover la cicatrización de heridas utilizando this compound .

Mecanismo De Acción

Target of Action

Beta-Neoendorphin, an endogenous opioid peptide, primarily targets opioid receptors . These receptors are found in the dorsal root ganglion (DRG) neurons . The alpha-neoendorphins bind to delta (OPRD1), kappa (OPRK1), and mu (OPRM1) opioid receptors, while Beta-Neoendorphin binds to the kappa (OPRK1) opioid receptor .

Mode of Action

The binding of Beta-Neoendorphin to the kappa opioid receptor in the dorsal root ganglion (DRG) neurons results in the reduction of time of calcium-dependent action potential . This interaction between Beta-Neoendorphin and its target receptors leads to changes in the neuronal activity.

Biochemical Pathways

Beta-Neoendorphin has the capability to stimulate wound healing by accelerating keratinocyte migration . This is achieved by Beta-Neoendorphin’s activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1 and ERK 2); along with the upregulation of matrix metalloproteinase 2 and 9 .

Result of Action

The result of Beta-Neoendorphin’s action is the stimulation of wound healing by accelerating keratinocyte migration . This results in migration without consequences on proliferation in human keratinocytes .

Action Environment

The action of Beta-Neoendorphin can be influenced by various environmental factors. For instance, stressful stimuli can activate immune cells to secrete Beta-Neoendorphin, which then interacts with peripheral opioid receptors to inhibit pain . Therefore, the action, efficacy, and stability of Beta-Neoendorphin can be influenced by the presence of stress and inflammation in the body.

Direcciones Futuras

Beta-Endorphins are peptides that exert effects throughout the body. They are considered to be both neurotransmitters and neuromodulators, as they have the ability to elicit more stable and long-lasting effects on more distant targets than typical neurotransmitters . These effects have implicated the peptide in psychiatric and neurodegenerative disorders, making it a research target of interest . Beta-Neoendorphin plays an important role in the regulation of wound repair and suggests a therapeutic strategy to promote wound healing using beta-Neoendorphin .

Análisis Bioquímico

Biochemical Properties

Beta-Neoendorphin is involved in various biochemical reactions, primarily through its interaction with opioid receptors. It binds to mu, delta, and kappa opioid receptors, with a higher affinity for the mu opioid receptor. This binding inhibits adenylate cyclase activity, reducing cyclic AMP levels and leading to decreased neurotransmitter release. Beta-Neoendorphin also interacts with other biomolecules, such as sodium and calcium channels, modulating their activity and contributing to its analgesic effects .

Cellular Effects

Beta-Neoendorphin exerts significant effects on various cell types and cellular processes. In neurons, it modulates neurotransmitter release, influencing pain perception and stress responses. In immune cells, beta-Neoendorphin regulates cytokine production and immune cell migration, contributing to its anti-inflammatory effects. Additionally, beta-Neoendorphin impacts cell signaling pathways, gene expression, and cellular metabolism, further highlighting its role in maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of beta-Neoendorphin involves its binding to opioid receptors, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This results in decreased neurotransmitter release and modulation of ion channel activity. Beta-Neoendorphin also influences gene expression by activating transcription factors and altering the expression of genes involved in pain, stress, and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Neoendorphin change over time due to its stability and degradation. Beta-Neoendorphin is relatively stable, but it can be degraded by proteolytic enzymes, leading to the formation of inactive fragments. Long-term studies have shown that beta-Neoendorphin maintains its analgesic and anti-inflammatory effects over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of beta-Neoendorphin vary with different dosages in animal models. At low doses, beta-Neoendorphin exhibits potent analgesic and anti-inflammatory effects. At higher doses, it may cause adverse effects such as respiratory depression and sedation. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing toxicity .

Metabolic Pathways

Beta-Neoendorphin is involved in several metabolic pathways, primarily through its interaction with enzymes such as prohormone convertases and carboxypeptidase-E. These enzymes cleave the precursor protein POMC to produce beta-Neoendorphin and other peptides. Beta-Neoendorphin also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Beta-Neoendorphin is transported and distributed within cells and tissues through various mechanisms. It is released from secretory vesicles in neurons and immune cells and transported to target sites via axonal transport and blood circulation. Beta-Neoendorphin interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues, such as the brain and immune organs .

Subcellular Localization

The subcellular localization of beta-Neoendorphin is primarily within secretory vesicles and the cytoplasm of neurons and immune cells. It is directed to these compartments through targeting signals and post-translational modifications. The activity and function of beta-Neoendorphin are influenced by its localization, as it needs to be in close proximity to opioid receptors and other target molecules to exert its effects .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H77N13O12/c1-32(2)26-41(65-51(76)42(28-33-10-4-3-5-11-33)62-46(71)31-60-45(70)30-61-47(72)38(56)27-34-15-19-36(68)20-16-34)50(75)64-40(13-8-24-59-54(57)58)48(73)63-39(12-6-7-23-55)49(74)66-43(29-35-17-21-37(69)22-18-35)52(77)67-25-9-14-44(67)53(78)79/h3-5,10-11,15-22,32,38-44,68-69H,6-9,12-14,23-31,55-56H2,1-2H3,(H,60,70)(H,61,72)(H,62,71)(H,63,73)(H,64,75)(H,65,76)(H,66,74)(H,78,79)(H4,57,58,59)/t38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXIYIQLESPXIV-VLOLPVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H77N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029639 | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1100.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77739-21-0 | |

| Record name | beta-Neo-endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077739210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Neoendorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)